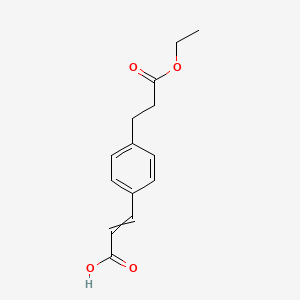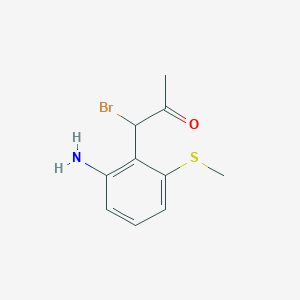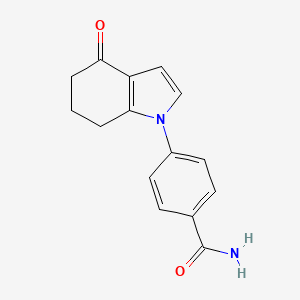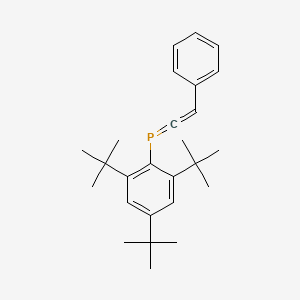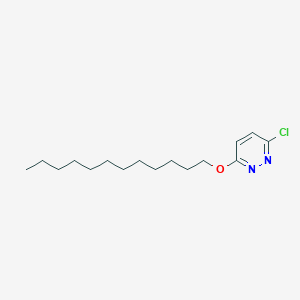
Pyridazine, 3-chloro-6-(dodecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 3-chloro-6-(dodecyloxy)- is a derivative of pyridazine, a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms This compound is notable for its unique structural features, which include a chlorine atom at the third position and a dodecyloxy group at the sixth position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyridazine derivatives is the inverse electron demand Diels-Alder reaction between tetrazines and silyl enol ethers
Industrial Production Methods
Industrial production of pyridazine derivatives often employs scalable and efficient synthetic routes. The use of metal-catalyzed cyclizations and annulations, such as copper-promoted cyclizations of unsaturated hydrazones, can provide high yields and functional group tolerance . These methods are advantageous for large-scale production due to their efficiency and compatibility with various functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazine, 3-chloro-6-(dodecyloxy)- can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The pyridazine ring can engage in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Cycloaddition: Lewis acids like aluminum chloride can catalyze cycloaddition reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Applications De Recherche Scientifique
Pyridazine, 3-chloro-6-(dodecyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pyridazine, 3-chloro-6-(dodecyloxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation . The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto group at the third position.
Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.
Uniqueness
Pyridazine, 3-chloro-6-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a long alkoxy chain. These modifications can significantly alter its physicochemical properties, such as solubility and reactivity, compared to other pyridazine derivatives . The dodecyloxy group, in particular, may enhance its potential for applications in drug delivery and material science.
Propriétés
Numéro CAS |
92873-42-2 |
|---|---|
Formule moléculaire |
C16H27ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
3-chloro-6-dodecoxypyridazine |
InChI |
InChI=1S/C16H27ClN2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(17)18-19-16/h12-13H,2-11,14H2,1H3 |
Clé InChI |
HMBQIGCADGHYBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=NN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



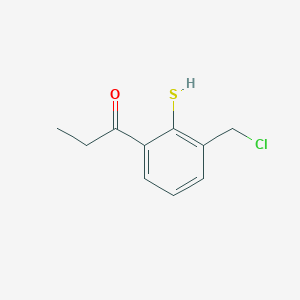
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
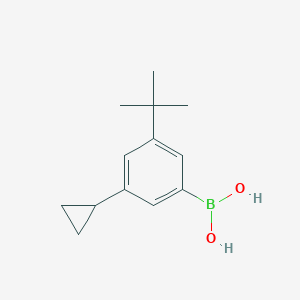
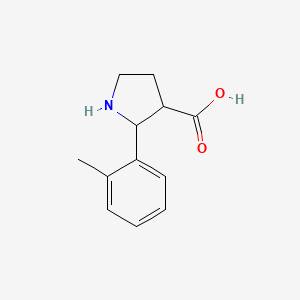
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

